molecular formula C12H10O4S B8585608 2-(Benzo[b]thiophen-2-ylmethyl)malonic acid

2-(Benzo[b]thiophen-2-ylmethyl)malonic acid

Cat. No.: B8585608
M. Wt: 250.27 g/mol
InChI Key: ZDSLDRJVBRTSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[b]thiophen-2-ylmethyl)malonic acid is a useful research compound. Its molecular formula is C12H10O4S and its molecular weight is 250.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

2-(1-benzothiophen-2-ylmethyl)propanedioic acid

InChI

InChI=1S/C12H10O4S/c13-11(14)9(12(15)16)6-8-5-7-3-1-2-4-10(7)17-8/h1-5,9H,6H2,(H,13,14)(H,15,16)

InChI Key

ZDSLDRJVBRTSNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.0 g, 6.88 mmol, Intermediate 39: step a) and 3 M aqueous NaOH (14 mL) was heated in a 102° C. oil bath for 28 hours. The reaction mixture was poured over ice and acidified to pH 1 with concentrated aqueous HCl. The suspension was stirred at room temperature for 2 hours then filtered rinsing further with water and dried to provide the title compound as a tan solid.
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5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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14 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared by substituting 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a) with 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 10: step a) then following the procedure described for the preparation of 2-(4-chlorobenzyl)malonic acid (Intermediate 3: step b).
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5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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